molecular formula C3H6O4S B1331523 Methylsulfonyl acetate CAS No. 5539-53-7

Methylsulfonyl acetate

Cat. No.: B1331523
CAS No.: 5539-53-7
M. Wt: 138.14 g/mol
InChI Key: SMQSMQUBQPWGAO-UHFFFAOYSA-N
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Description

Methylsulfonyl acetate is an organic compound with the chemical formula C3H6O4S. It is a colorless liquid with a distinctive odor and is soluble in organic solvents such as ethanol, ether, and esters, but not in water. This compound is widely used in organic synthesis and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methylsulfonyl acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the methylsulfonyl group into molecules.

    Biology: It is used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs with anti-inflammatory and antimicrobial properties.

    Industry: It is used as a solvent, preservative, and polymer additive.

Safety and Hazards

Methylsulfonyl acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methylsulfonyl acetate is a derivative of the indole nucleus, which is found in many important synthetic drug molecules . It has been found to bind with high affinity to multiple receptors, making it a valuable compound for developing new useful derivatives .

Mode of Action

This compound has been shown to have anti-inflammatory and antioxidant mechanisms . In an in vitro study, human neutrophils were artificially stimulated to produce oxidative compounds, including hydrogen peroxide, superoxide, and hypochlorous acid . After cell lines were treated with either DMSO or DMSO 2, these free radical compounds were reduced .

Biochemical Pathways

This compound affects the biochemical pathways involved in inflammation and oxidation . It reduces the production of oxidative compounds in human neutrophils, thereby mitigating the effects of inflammation and oxidation .

Pharmacokinetics

Related compounds such as benzimidazole derivatives, where a 4-(methylsulfonyl) phenyl pharmacophore is attached via its c-2 position, have been evaluated in vitro as cyclooxygenase-1 (cox-1)/cyclooxygenese-2 (cox-2) inhibitors . In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied .

Result of Action

The result of this compound’s action is a reduction in inflammation and oxidation . It has been shown to have anti-inflammatory and antioxidant effects, reducing the production of oxidative compounds in human neutrophils .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the presence of other compounds can affect its action. In one study, copper acetate in combination with diethanolamine was found to substantially increase yields in a related system . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylsulfonyl acetate can be synthesized through the reaction of methylsulfonyl chloride with acetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C to 30°C. The reaction can be represented as follows:

CH3SO2Cl+CH3COOHCH3SO2OCOCH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{SO}_2\text{OCOCH}_3 + \text{HCl} CH3​SO2​Cl+CH3​COOH→CH3​SO2​OCOCH3​+HCl

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of methylsulfonyl chloride with acetic acid in a reactor, followed by the separation and purification of the product using distillation. The continuous flow process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylsulfonyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Esters and amides.

Comparison with Similar Compounds

Methylsulfonyl acetate can be compared with other similar compounds, such as:

    Ethylsulfonyl acetate: Similar in structure but with an ethyl group instead of a methyl group. It has slightly different reactivity and solubility properties.

    Methylsulfonyl chloride: Similar in structure but with a chloride group instead of an acetate group. It is more reactive and used as a reagent in different types of chemical reactions.

    Methylsulfonyl ethyl ester: Similar in structure but with an ethyl ester group instead of an acetate group. It has different physical and chemical properties.

This compound is unique due to its specific reactivity and solubility properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

methylsulfonyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c1-3(4)7-8(2,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQSMQUBQPWGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303406
Record name methylsulfonyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5539-53-7
Record name NSC158252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methylsulfonyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 6-methylenecarboxylic acid derivatives of steroids like testosterone and progesterone?

A1: [] The research highlights the synthesis of 6-methylenecarboxylic acid derivatives of testosterone and progesterone through the use of methylsulfonyl acetate intermediates. Modifying the structure of steroid hormones like testosterone and progesterone can alter their binding affinity to receptors, potentially leading to compounds with modified biological activity. This is crucial for developing novel therapeutics with improved potency, selectivity, or reduced side effects compared to the parent steroid hormones.

Q2: How does the stereochemistry of the this compound derivatives affect the final product?

A2: [] The research demonstrates that the stereochemistry of the this compound intermediates significantly impacts the stereochemistry of the final products. For instance, using the methyl 6β-(phenylsulfonyl)acetate derivative of testosterone led to two products with different configurations (S and R) at the newly formed chiral center. Controlling the stereochemistry at each step is essential in synthetic chemistry, particularly when dealing with biologically active molecules, as different stereoisomers can exhibit drastically different pharmacological profiles.

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